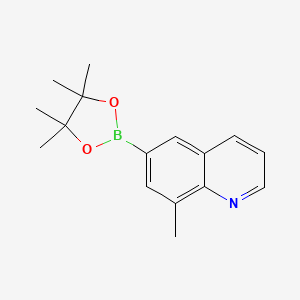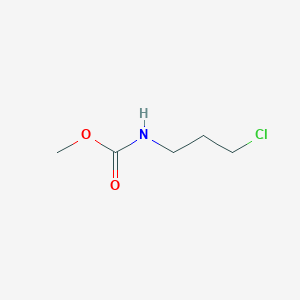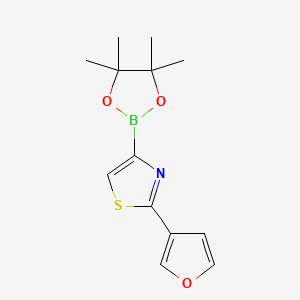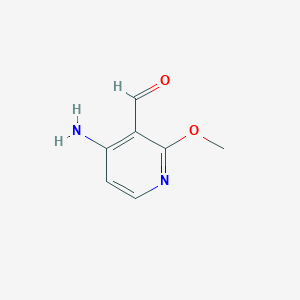
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide is a chemical compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide typically involves the functionalization of xanthenes. One common method includes the benzylic C−H functionalization of xanthenes using electrochemical conditions. This process can be controlled by varying the electrochemical conditions, allowing for the formation of specific coupling products via C−C and C−N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of electrochemical synthesis is particularly advantageous in industrial settings as it avoids the use of toxic metal salts and stoichiometric amounts of chemical oxidants .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.
Industry: The compound is used in the production of fluorescent materials and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methyl-9H-xanthen-9-yl)butanamide
- N-(4-methyl-9H-xanthen-9-yl)acetamide
- Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
Compared to similar compounds, N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide stands out due to its nitro group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
Propiedades
Número CAS |
7473-52-1 |
|---|---|
Fórmula molecular |
C20H16N2O5S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3 |
Clave InChI |
ODITWQHADXULEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)



![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)







![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
